molecular formula C44H90O B047693 2-Icosyltetracosanol CAS No. 73761-81-6

2-Icosyltetracosanol

Cat. No. B047693
CAS RN: 73761-81-6
M. Wt: 635.2 g/mol
InChI Key: JSIOIMBOKALMPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 2-Icosyltetracosanol often involves multi-step reactions, utilizing various catalytic processes and chemical reagents to achieve the desired molecular structure. For instance, the use of metal-organic frameworks and catalysts has been pivotal in constructing complex molecular geometries, as seen in the synthesis of wheel-shaped icosanuclear complexes, which could provide a conceptual framework for synthesizing molecules like 2-Icosyltetracosanol (Nakajima et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure of molecules. For example, complex molecular structures like those of carboranes have been determined using these methods, offering insights into the arrangement of atoms and the geometry of the molecule, which are essential for predicting the behavior of similar compounds (Zheng et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving complex molecules can exhibit unique pathways and outcomes, depending on the structural and electronic characteristics of the compounds involved. The study of reactions under various conditions helps elucidate the reactivity patterns and stability of these molecules. For instance, electrophilic iodination reactions have been explored for the synthesis of iodides, providing a basis for understanding the chemical behavior of similar molecular structures (Yao et al., 2004).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are critical for predicting the compound's behavior in different environments and for various applications. The synthesis and analysis of platinum-gold carbonyl/phosphine clusters, for example, reveal the influence of molecular geometry on the physical properties of the compound, which could be analogous to those of 2-Icosyltetracosanol (de Silva & Dahl, 2005).

Chemical Properties Analysis

Understanding the chemical properties of a compound involves studying its reactivity, stability, and interactions with other substances. This analysis is crucial for applications in material science, pharmaceuticals, and chemical synthesis. The study of icosahedral Pt-enriched nanocages, for instance, highlights the impact of structural features on the chemical properties, including catalytic activity and stability, providing insights that could be relevant to the chemical properties analysis of 2-Icosyltetracosanol (He et al., 2016).

properties

IUPAC Name

2-icosyltetracosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-44(43-45)41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h44-45H,3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOIMBOKALMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994668
Record name 2-Icosyltetracosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Icosyltetracosanol

CAS RN

73761-81-6
Record name 2-Eicosyl-1-tetracosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73761-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Icosyltetracosanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Icosyltetracosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-icosyltetracosanol
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